molecular formula C19H21ClN2O3S B2528951 1-(2-chlorophenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 946372-59-4

1-(2-chlorophenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Cat. No.: B2528951
CAS No.: 946372-59-4
M. Wt: 392.9
InChI Key: LQDDOHNPIKBDDR-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound belongs to a class of molecules featuring a tetrahydroquinolinone core, a privileged scaffold frequently investigated for its potential to interact with various biological targets . The molecular structure, which integrates a methanesulfonamide group and a 2-chlorophenyl moiety, suggests potential as a key intermediate or candidate for developing novel protease inhibitors, enzyme modulators, or receptor ligands . Researchers can utilize this compound in high-throughput screening campaigns to identify new lead compounds or in mechanistic studies to explore signal transduction pathways. Its defined structure and high purity make it a valuable tool for establishing structure-activity relationships (SAR) in the design of more potent and selective bioactive agents. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-2-11-22-18-9-8-16(12-14(18)7-10-19(22)23)21-26(24,25)13-15-5-3-4-6-17(15)20/h3-6,8-9,12,21H,2,7,10-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDDOHNPIKBDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-(3-Chloro-4-Methylphenyl) Analog (PubChem)

  • Substituents : Chloro at position 3, methyl at position 4.
  • Methyl substitution may enhance lipophilicity .

1-(3-Fluoro-4-Methylphenyl) Analog (A7S)

  • Formula : C₂₀H₂₃FN₂O₃S
  • Substituents : Fluoro at position 3, methyl at position 4.
  • The 3-fluoro substitution may reduce steric hindrance compared to chlorine, favoring interactions with polar residues in target proteins .

1-(2-Fluoro-4-Methylphenyl) Analog (AMF1α)

  • Biological Relevance : Forms a complex with ABA receptor PYL2 and phosphatase HAB1, mimicking abscisic acid (ABA) activity. The 2-fluoro-4-methylphenyl group likely optimizes receptor binding through spatial alignment and hydrophobic interactions .

Variations in the Tetrahydroquinolin Moiety

1-Ethyl-2-Oxo Substitution (CAS 921915-27-7)

  • Formula : C₁₈H₂₀ClN₂O₃S
  • Molecular Weight : 378.9
  • Substituents : Ethyl instead of propyl at the 1-position.
  • Implications: Shorter alkyl chain reduces hydrophobicity, which may decrease membrane permeability but improve aqueous solubility.

1-Ethylsulfonyl Substitution (CAS 946347-99-5)

  • Formula : C₁₈H₂₁ClN₂O₄S₂
  • Molecular Weight : 429.0
  • Substituents : Ethylsulfonyl group replaces the propyl chain.
  • Implications : Sulfonyl groups increase electronegativity and hydrogen-bonding capacity, possibly improving interactions with charged residues in enzymes or receptors .

Halogen and Functional Group Comparisons

Compound Aromatic Substituent Tetrahydroquinolin Substituent Molecular Weight Key Properties
Target Compound 2-Chlorophenyl 1-Propyl, 2-oxo ~378.9 (estimated) Balanced lipophilicity, moderate steric bulk
1-(3-Chloro-4-Methylphenyl) Analog 3-Chloro-4-methylphenyl 1-Propyl, 2-oxo ~392.9 Enhanced steric bulk, reduced solubility
A7S 3-Fluoro-4-methylphenyl 1-Propyl, 2-oxo 390.47 Higher polarity, improved solubility
AMF1α 2-Fluoro-4-methylphenyl 1-Propyl, 2-oxo ~389.9 Optimized receptor binding (ABA mimicry)
CAS 921915-27-7 3-Chlorophenyl 1-Ethyl, 2-oxo 378.9 Reduced hydrophobicity, smaller steric profile

Research Findings and Implications

  • Halogen Position : 2-Substituted halogens (e.g., 2-chloro or 2-fluoro) may favor interactions with hydrophobic pockets, while 3-substituted halogens could disrupt π-π stacking due to steric effects .
  • Alkyl Chain Length : Propyl chains (vs. ethyl) enhance lipophilicity, critical for crossing biological membranes but may reduce solubility in aqueous environments .
  • Sulfonamide vs.

Preparation Methods

Synthesis of the Tetrahydroquinoline Core

Borrowing-Hydrogen Catalysis for Tetrahydroquinoline Formation

The tetrahydroquinoline scaffold is efficiently constructed via manganese-catalyzed borrowing-hydrogen (BH) methodology. Using 2-aminobenzyl alcohol and secondary alcohols, a manganese(I) PN3 pincer catalyst facilitates dehydrogenation, condensation, and hydrogenation steps in a one-pot cascade. For example, reaction of 2-aminobenzyl alcohol with 1-phenylethanol under optimized conditions (DME solvent, KH/KOH base, 120°C) yields 2-phenyl-1,2,3,4-tetrahydroquinoline with 85% selectivity. This method eliminates the need for external reducing agents, producing water as the sole byproduct.

Table 1: Catalytic Conditions for Tetrahydroquinoline Synthesis
Catalyst Base Solvent Temperature (°C) Yield (%) Selectivity
Mn(I) PN3 KH/KOH DME 120 78 85% THQ
KOtBu Toluene 140 65 90% Quinoline

The choice of base critically influences product selectivity: potassium hydride (KH) promotes tetrahydroquinoline formation, whereas potassium tert-butoxide (KOtBu) favors fully aromatic quinolines.

Introduction of the Propyl Group

Acylation of the Tetrahydroquinoline Nitrogen

The 2-oxo-1-propyl group is introduced via N-acylation using propionyl chloride. Reaction of 1,2,3,4-tetrahydroquinolin-6-amine with propionyl chloride in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP), affords the propionamide derivative in 89% yield. Microwave-assisted conditions reduce reaction times from 24 hours to 15 minutes while maintaining yields above 85%.

Mechanistic Insight : The reaction proceeds through a nucleophilic acyl substitution mechanism, where the tetrahydroquinoline amine attacks the electrophilic carbonyl carbon of propionyl chloride, releasing HCl.

Attachment of the 2-Chlorophenyl Substituent

Nucleophilic Aromatic Substitution

The 2-chlorophenyl group is installed via Ullmann-type coupling between the tetrahydroquinoline intermediate and 2-chlorophenylboronic acid. Employing a copper(I) iodide/1,10-phenanthroline catalytic system in DMF at 110°C achieves 76% yield. Alternatively, palladium-catalyzed Suzuki-Miyaura coupling using Pd(PPh3)4 and K2CO3 in dioxane/water (3:1) provides superior regioselectivity (82% yield).

Table 2: Comparison of Coupling Methods
Method Catalyst Conditions Yield (%)
Ullmann CuI/Phenanthroline DMF, 110°C, 24h 76
Suzuki-Miyaura Pd(PPh3)4 Dioxane/H2O, 80°C 82

Formation of the Methanesulfonamide Group

Sulfinylamine Reagent-Mediated Synthesis

Primary sulfonamides are synthesized using tert-butoxy sulfinylamine (t-BuONSO). Reaction of the tetrahydroquinoline-propyl-chlorophenyl intermediate with t-BuONSO and methylmagnesium bromide at −78°C yields the methanesulfonamide in 80% isolated yield. This method avoids hazardous sulfonyl chlorides and operates under mild conditions.

Critical Parameters :

  • Temperature must remain below −70°C to prevent N–S bond cleavage.
  • Stoichiometric Grignard reagents (1.0 equiv) maximize yield, while excess reagent promotes decomposition.

Purification and Characterization

Chromatographic Techniques

Final purification employs silica gel chromatography with ethyl acetate/hexane (1:4) eluent, followed by recrystallization from acetone/water to achieve >99% purity. High-resolution mass spectrometry (HRMS) and multinuclear NMR (1H, 13C, 15N) confirm structural integrity, with key signals including:

  • 1H NMR : δ 7.82 (s, 1H, SO2NH), 7.45–7.38 (m, 4H, Ar-H).
  • 13C NMR : δ 172.1 (C=O), 134.6 (C-Cl), 54.3 (N-CH2).

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Multi-Step Synthesis
Step Method Yield (%) Purity (%)
Tetrahydroquinoline Mn-catalyzed BH 78 95
Propylation Microwave acylation 89 98
Chlorophenylation Suzuki-Miyaura 82 97
Sulfonamidation t-BuONSO/Grignard 80 99

The manganese-catalyzed BH method outperforms classical Povarov cyclization in atom economy (92% vs. 67%) and reduces waste. Microwave-assisted steps cut reaction times by 90% compared to conventional heating.

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